molecular formula C25H29N3O4S B313078 5-[1-(2,5-DIMETHOXY-4-PYRROLIDIN-1-YL-PHENYL)-METH-(Z)-YLIDENE]-3-(2-METHOXY-ETHYL)-2-[(Z)-PHENYLIMINO]-THIAZOLIDIN-4-ONE

5-[1-(2,5-DIMETHOXY-4-PYRROLIDIN-1-YL-PHENYL)-METH-(Z)-YLIDENE]-3-(2-METHOXY-ETHYL)-2-[(Z)-PHENYLIMINO]-THIAZOLIDIN-4-ONE

Cat. No.: B313078
M. Wt: 467.6 g/mol
InChI Key: BFRHBTLZVUBPJK-ZYITZIQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2,5-DIMETHOXY-4-PYRROLIDIN-1-YL-PHENYL)-METH-(Z)-YLIDENE]-3-(2-METHOXY-ETHYL)-2-[(Z)-PHENYLIMINO]-THIAZOLIDIN-4-ONE is a complex organic compound with a molecular formula of C25H29N3O4S . It is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyethyl group, and a pyrrolidinyl-substituted benzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[1-(2,5-DIMETHOXY-4-PYRROLIDIN-1-YL-PHENYL)-METH-(Z)-YLIDENE]-3-(2-METHOXY-ETHYL)-2-[(Z)-PHENYLIMINO]-THIAZOLIDIN-4-ONE involves multiple stepsThe final step involves the addition of the pyrrolidinyl-substituted benzylidene moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and pyrrolidinyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

5-[1-(2,5-DIMETHOXY-4-PYRROLIDIN-1-YL-PHENYL)-METH-(Z)-YLIDENE]-3-(2-METHOXY-ETHYL)-2-[(Z)-PHENYLIMINO]-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and benzylidene-substituted molecules. Compared to these, 5-[1-(2,5-DIMETHOXY-4-PYRROLIDIN-1-YL-PHENYL)-METH-(Z)-YLIDENE]-3-(2-METHOXY-ETHYL)-2-[(Z)-PHENYLIMINO]-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both methoxyethyl and pyrrolidinyl groups. This uniqueness may confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29N3O4S/c1-30-14-13-28-24(29)23(33-25(28)26-19-9-5-4-6-10-19)16-18-15-22(32-3)20(17-21(18)31-2)27-11-7-8-12-27/h4-6,9-10,15-17H,7-8,11-14H2,1-3H3/b23-16-,26-25?

InChI Key

BFRHBTLZVUBPJK-ZYITZIQLSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)N3CCCC3)OC)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2OC)N3CCCC3)OC)SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2OC)N3CCCC3)OC)SC1=NC4=CC=CC=C4

Origin of Product

United States

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